molecular formula C18H18N2O4S B11411084 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(4-sulfamoylphenyl)acetamide

2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(4-sulfamoylphenyl)acetamide

Cat. No.: B11411084
M. Wt: 358.4 g/mol
InChI Key: PNIULFOIEISWSA-UHFFFAOYSA-N
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Description

2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(4-sulfamoylphenyl)acetamide is a synthetic organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(4-sulfamoylphenyl)acetamide typically involves multi-step organic reactions. The starting materials may include 4,6-dimethylbenzofuran and 4-sulfamoylphenylacetic acid. The key steps in the synthesis might involve:

    Formation of the benzofuran ring: This can be achieved through cyclization reactions.

    Acylation: Introduction of the acetamide group through acylation reactions.

    Sulfonation: Introduction of the sulfonamide group using sulfonating agents.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(4-sulfamoylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzofuran oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets and pathways. This might include:

    Binding to Enzymes: Inhibiting or activating specific enzymes.

    Receptor Interaction: Modulating receptor activity.

    Pathway Modulation: Affecting signaling pathways involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(4-aminophenyl)acetamide
  • 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(4-methylphenyl)acetamide

Uniqueness

2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(4-sulfamoylphenyl)acetamide is unique due to the presence of both the benzofuran and sulfonamide groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C18H18N2O4S

Molecular Weight

358.4 g/mol

IUPAC Name

2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(4-sulfamoylphenyl)acetamide

InChI

InChI=1S/C18H18N2O4S/c1-11-7-12(2)18-13(10-24-16(18)8-11)9-17(21)20-14-3-5-15(6-4-14)25(19,22)23/h3-8,10H,9H2,1-2H3,(H,20,21)(H2,19,22,23)

InChI Key

PNIULFOIEISWSA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)OC=C2CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N)C

Origin of Product

United States

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